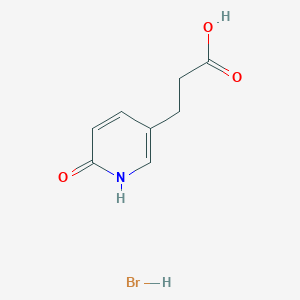
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide
説明
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide is a useful research compound. Its molecular formula is C8H10BrNO3 and its molecular weight is 248.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide, also known by its CAS number 6397-53-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and other pharmacological activities.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 239.07 g/mol. Its structure includes a dihydropyridine moiety, which is significant for its biological interactions. The compound can be represented by the following SMILES notation: C1=CC(=O)NC=C1CCC(=O)O .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with propanoic acid under controlled conditions. The yield of the synthesis can reach up to 91.4% under optimized conditions using lithium hydroxide in tetrahydrofuran .
Antimicrobial Activity
Research has indicated that derivatives of pyridine-based compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid demonstrate moderate broad-spectrum activity against various bacterial strains when tested using the agar diffusion method .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Level | Test Method |
|---|---|---|
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Moderate Broad-Spectrum | Agar Diffusion |
| This compound | Pending Further Study | Not Specified |
Other Pharmacological Effects
In addition to antimicrobial properties, pyridine derivatives have been studied for their potential effects on lipid metabolism and cardiovascular health. For example, compounds with similar structures have shown promise in modulating lipid levels and improving safety profiles in preclinical studies .
Case Studies
A notable case study involved the application of pyridine derivatives in treating metabolic disorders. In this study, a compound structurally related to 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid was evaluated for its effects on LDL cholesterol levels in healthy volunteers. Results indicated a significant reduction in LDL cholesterol and triglycerides without adverse effects on the thyroid axis .
特性
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.BrH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGORNCMLWJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795288-19-5 | |
| Record name | 3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















